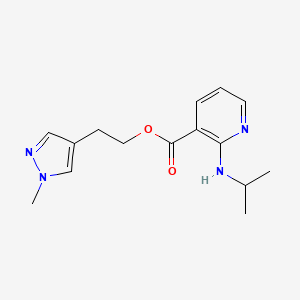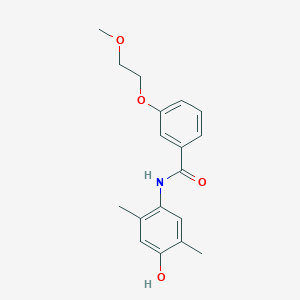![molecular formula C11H10BrN3S B6974886 5-(5-bromopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B6974886.png)
5-(5-bromopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-bromopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The fusion of these two bioactive moieties into a single structure allows for a wide range of modifications, making it a versatile scaffold for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 2-aminothiazole with 2-bromo-5-chloropyridine under basic conditions, followed by cyclization to form the desired thiazolo[5,4-c]pyridine scaffold . The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification processes are streamlined to remove impurities efficiently, often involving crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
5-(5-bromopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolo[5,4-c]pyridine derivatives, while oxidation can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
5-(5-bromopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor, showing promising activity in enzyme assays.
Biological Studies: The compound is studied for its antimicrobial, anti-inflammatory, and antitumor activities.
Chemical Biology: It serves as a scaffold for the development of bioactive molecules targeting various biological pathways.
Mecanismo De Acción
The mechanism of action of 5-(5-bromopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the kinase domain of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival . The compound’s structure allows it to form key hydrogen bonds and hydrophobic interactions with the active site of the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the thiazole and pyridine rings.
Thiazolopyrimidines: These compounds have a pyrimidine ring fused to a thiazole ring and exhibit different pharmacological profiles.
Uniqueness
5-(5-bromopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine is unique due to its specific substitution pattern and the presence of a bromine atom, which allows for further functionalization. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .
Propiedades
IUPAC Name |
5-(5-bromopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3S/c12-8-1-2-11(13-5-8)15-4-3-9-10(6-15)16-7-14-9/h1-2,5,7H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPGGWFHCMGMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CS2)C3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-hydroxy-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B6974807.png)

![Tert-butyl 1-(3-hydroxypyridine-2-carbonyl)-1,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6974816.png)
![N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-6-propan-2-ylpyridine-3-carboxamide](/img/structure/B6974821.png)
![(3-Hydroxypiperidin-1-yl)-[2-[(2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]methanone](/img/structure/B6974833.png)
![3-bromo-N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]pyridine-4-carboxamide](/img/structure/B6974836.png)
![5-acetyl-N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]thiophene-2-carboxamide](/img/structure/B6974838.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-1-methylpyrrole-3-carboxamide](/img/structure/B6974842.png)
![tert-butyl (2R)-2-[(5-propan-2-yl-1H-pyrazol-3-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6974844.png)
![3-[4-Fluoro-3-(5-methyltetrazol-1-yl)phenyl]-1-methyl-1-propan-2-ylurea](/img/structure/B6974854.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B6974860.png)

![5-[1-(4-Fluorophenyl)cyclobutyl]-3-(3-methylimidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B6974871.png)
![tert-butyl (2R)-2-[(5-methoxycarbonylthiophen-2-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6974878.png)
